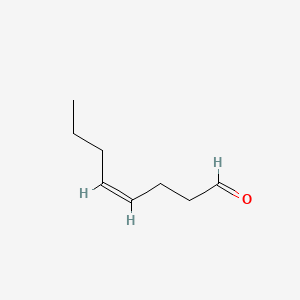
(Z)-Oct-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Oct-4-enal is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
(Z)-Oct-4-enal serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as:
- Nucleophilic Additions: It can react with nucleophiles to form alcohols or amines.
- Condensation Reactions: Useful in forming larger carbon frameworks, particularly in the synthesis of complex natural products.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive compounds that exhibit antimicrobial and antifungal properties. The aldehyde was employed as a precursor, showcasing its utility in developing pharmaceutical agents.
Flavor and Fragrance Industry
This compound is recognized for its pleasant aroma and is used extensively in the flavor and fragrance industry:
- Flavoring Agent: It contributes to fruity notes in various food products, enhancing flavors such as melon, citrus, and stone fruits.
- Fragrance Formulation: Its scent profile makes it suitable for perfumes and scented products.
Market Insights:
The global flavor and fragrance market has seen a rising demand for natural ingredients, positioning this compound as a sought-after component due to its natural occurrence in several fruits.
Potential Therapeutic Uses
Recent research has begun to explore the potential therapeutic applications of this compound:
- Antioxidant Properties: Preliminary studies indicate that this compound may exhibit antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.
Research Findings:
A study published in Nature highlighted that compounds similar to this compound could inhibit certain pathways involved in inflammation, suggesting potential applications in treating chronic inflammatory conditions .
Summary Table of Applications
Propriétés
Numéro CAS |
39924-26-0 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
(Z)-oct-4-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4- |
Clé InChI |
ICPZCFJMCZRIPY-PLNGDYQASA-N |
SMILES |
CCCC=CCCC=O |
SMILES isomérique |
CCC/C=C\CCC=O |
SMILES canonique |
CCCC=CCCC=O |
Key on ui other cas no. |
39924-26-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















